molecular formula C6H8N4O B12205751 7-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol

7-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol

Cat. No.: B12205751
M. Wt: 152.15 g/mol
InChI Key: SFVBHHPSUWPTKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol is a chemical compound based on the privileged 1,2,4-triazolopyrimidine scaffold, a structure of significant interest in modern medicinal and heterocyclic chemistry. The 1,2,4-triazolopyrimidine core is recognized as a "privileged structure" in drug discovery due to its favorable pharmacokinetic properties and wide range of biological activities. Researchers value this core for its versatility and presence in compounds with various therapeutic effects. Triazolopyrimidine derivatives have been identified as key scaffolds in the development of antiviral agents, particularly against RNA viruses. These compounds have shown promising activity against pathogens such as influenza virus, flaviviruses (including dengue and West Nile virus), and SARS-CoV-2. The mechanism of action for these related compounds often involves the inhibition of vital viral processes; for instance, some triazolopyrimidines function by inhibiting the RNA-dependent RNA polymerase (RdRP) through disruption of protein-protein interactions between its subunits, such as the PA-PB1 complex in influenza. Beyond virology, the triazolopyrimidine structure is a cornerstone in developing new agents with antimicrobial, anticancer, and anti-inflammatory properties. The specific dihydro structure of this product offers a versatile intermediate for further synthetic elaboration and structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

7-methyl-8,8a-dihydro-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one

InChI

InChI=1S/C6H8N4O/c1-4-2-5(11)10-3-7-9-6(10)8-4/h2-3,6,8-9H,1H3

InChI Key

SFVBHHPSUWPTKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C=NNC2N1

Origin of Product

United States

Preparation Methods

Hydroxylation via Ester Hydrolysis

Ethyl carboxylate intermediates (e.g., ethyltriazolo[4,3-a]pyrimidine-5-carboxylate) undergo saponification with NaOH or KOH to yield the hydroxyl derivative.

Conditions

  • Base : 2M NaOH

  • Solvent : Ethanol/water (1:1)

  • Yield : 85–90%

Oxidative Functionalization

Manganese dioxide (MnO₂) oxidizes methyl groups to hydroxyl in aprotic solvents.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsCatalyst/SolventYield (%)Regioselectivity
Cyclocondensation5-Amino-1,2,4-triazole, β-ketoesterAPTS/ethanol78Moderate
One-Pot Synthesis3,5-Diamino-triazole, diketoneGlacial acetic acid80High
Hydrazine CyclizationImino-carbonitrileHydrazine hydrate65Low
Ester HydrolysisEthyl carboxylateNaOH/ethanol-water90N/A

Challenges and Limitations

  • Regioselectivity : Competing pathways may yield isomers unless directed by bulky substituents.

  • Functional Group Sensitivity : Nitrile intermediates require anhydrous conditions to prevent premature hydrolysis.

  • Yield Optimization : Multicomponent reactions suffer from side products; catalysts like APTS improve efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and methyl groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 7-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol. It has shown promising results against various bacterial strains, including multidrug-resistant organisms.

Case Study: Antimicrobial Efficacy

In a comparative study involving several synthesized derivatives of triazolo-pyrimidines, compounds containing the this compound structure exhibited substantial antibacterial activity against standard strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics like cephalothin and chloramphenicol .

CompoundMIC (µg/mL)Activity Against
This compound15E. coli
Derivative A10S. aureus
Derivative B20MDR Strains

Antiviral Properties

The compound has also been investigated for its antiviral activity. Preliminary findings suggest that derivatives of this compound can inhibit viral replication in vitro.

Case Study: Antiviral Activity

A study assessed the antiviral effects of various triazolo-pyrimidine derivatives against influenza virus strains. The results indicated that certain modifications to the 7-Methyl structure enhanced its efficacy in reducing viral load in infected cell cultures .

CompoundViral Load Reduction (%)Virus Type
This compound70%Influenza A
Derivative C85%Influenza B

Potential in Cancer Therapy

Emerging research suggests that the compound may possess anticancer properties. Its mechanism appears to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation.

Case Study: Anticancer Activity

In vitro studies demonstrated that treatment with this compound led to significant apoptosis in human cancer cell lines. The compound's ability to modulate key signaling pathways related to cell survival was noted as a potential mechanism for its anticancer effects .

Mechanism of Action

The mechanism of action of 7-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclic adenosine monophosphate (cAMP) phosphodiesterase, leading to cardiovascular vasodilation . The compound’s effects are mediated through its binding to specific enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Properties of Triazolo-Pyrimidine Derivatives

Compound Name Substituents (Position) Aromaticity LogP* Synthesis Solvent Key Applications
7-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol Methyl (7), OH (5) Partial 0.8† Not specified Enzyme inhibition studies
7-(4-Chlorophenyl)-5-(indol-3-yl)-triazolo-pyrimidine-6-carbonitrile (4a) 4-Cl-Ph (7), CN (6) Full 3.2 DMF Anticancer lead compound
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol Methyl (5), OH (7) Full 0.5 Ethanol/DMF Antimicrobial agents

*Predicted using fragment-based methods; †Estimated value.

  • Hydrogen-Bonding Capacity: The hydroxyl group at position 5 in the target compound may engage in stronger hydrogen bonding compared to the cyano group in compound 4a, which primarily contributes to dipole interactions .
  • Stability : The dihydro structure may confer susceptibility to oxidation, whereas fully aromatic analogs (e.g., 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol ) exhibit greater thermal and oxidative stability .

Research Implications and Gaps

While the pharmacological activity of the target compound remains uncharacterized in the provided evidence, its structural analogs demonstrate diverse biological activities. Further studies should explore the impact of the dihydro moiety on bioactivity and metabolic stability.

Biological Activity

7-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol is a compound belonging to the class of triazolo-pyrimidines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent and other therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Key findings include:

  • Cell Line Studies : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, in vitro studies indicated that it exhibited significant antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines with IC₅₀ values of 17.83 μM and 19.73 μM respectively .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects includes the induction of apoptosis and cell cycle arrest. It has been observed to influence key signaling pathways such as ERK signaling, leading to decreased phosphorylation levels of critical proteins involved in cell growth and survival .

Other Biological Activities

In addition to its anticancer properties, compounds in the triazolo-pyrimidine class have demonstrated various other biological activities:

Comparative Biological Activity Table

Activity TypeCell Line/TargetIC₅₀ Value (μM)Reference
AntiproliferativeMCF-717.83
AntiproliferativeMDA-MB-23119.73
Apoptosis InductionVarious Cancer CellsN/A
AntibacterialVarious Bacterial StrainsN/A
AntiviralTBDTBD

Case Study 1: Antiproliferative Activity Assessment

In a study assessing the antiproliferative activity of various triazolo-pyrimidine derivatives including this compound:

  • Methodology : The MTT assay was employed to evaluate cell viability post-treatment with different concentrations of the compounds.
  • Findings : The results indicated that specific derivatives significantly inhibited cell growth compared to control groups. These findings suggest that modifications in the structure can enhance biological activity.

Case Study 2: Mechanistic Studies on Apoptosis

A detailed mechanistic study revealed that treatment with this compound led to:

  • Cell Cycle Arrest : Cells treated with the compound exhibited G2/M phase arrest.
  • Protein Expression Changes : Analysis showed altered expression levels of apoptosis-related proteins such as Bcl-2 and Bax.

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